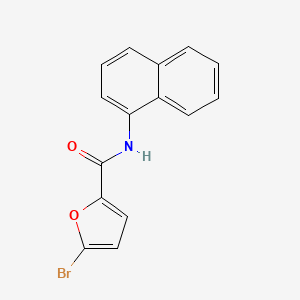

5-Bromo-N-1-naphthyl-2-furamide

Description

Contextualization of Furan (B31954) Ring Systems in Heterocyclic Chemistry

Furan is a five-membered aromatic heterocyclic ring containing one oxygen atom. nih.govrsc.org This fundamental structure is a versatile building block in organic chemistry, prized for its unique reactivity and presence in a multitude of natural products. mdpi.comnih.gov The furan ring system is electron-rich, which makes it reactive towards electrophiles and capable of participating in various chemical transformations, including cycloaddition reactions. mdpi.comfrontiersin.org Its aromatic character, though less pronounced than that of benzene, imparts a degree of stability to the molecules in which it is found. nih.gov The ability to readily functionalize the furan ring allows chemists to synthesize a diverse array of derivatives with tailored properties. google.com

The Furan Carboxamide Scaffold as a Pharmacologically Relevant Motif

When a carboxamide group (-CONH-) is attached to a furan ring, it forms a furan carboxamide scaffold. This structural motif is recognized as being pharmacologically significant, appearing in a wide range of compounds with diverse biological activities. google.com The amide bond provides a rigid linker that can orient other substituents in a defined three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors. google.com Furan carboxamide derivatives have been investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The design of these molecules often involves the bioisosteric replacement of other less stable rings to improve metabolic stability while retaining or enhancing biological activity.

Significance of Halogenated Analogues in Medicinal Chemistry

The introduction of halogen atoms, such as bromine, into a drug candidate's structure is a well-established strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity (ability to dissolve in fats), and electronic distribution. These changes can, in turn, affect how the molecule is absorbed, distributed, metabolized, and excreted by the body.

Specifically, the inclusion of a bromine atom can increase a compound's potency and duration of action. This is partly due to the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with electron-rich atoms in a biological target. This can lead to stronger and more selective binding to proteins, enhancing the therapeutic effect. Bromine's size and moderate electronegativity can also be exploited to fill specific pockets in a target's binding site.

Research Rationale for Investigating 5-Bromo-N-1-naphthyl-2-furamide

While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its constituent parts. The molecule combines three key structural features, each with known significance in medicinal chemistry:

The Furan Ring: A proven heterocyclic scaffold with diverse biological potential. google.com

The N-1-naphthyl Group: A bulky, lipophilic moiety that can enhance binding to target proteins through hydrophobic interactions. Naphthyl derivatives have been explored as potential inhibitors for various enzymes.

The Bromo Substituent: A halogen atom that can modulate the molecule's pharmacokinetic profile and introduce the possibility of halogen bonding, potentially increasing binding affinity and potency.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-naphthalen-1-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGONJXTWHVKZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N 1 Naphthyl 2 Furamide

De Novo Synthesis Strategies for N-Aryl-2-furamides

The formation of the N-aryl-2-furamide linkage is the foundational step in the synthesis. This involves the creation of an amide bond between a furan-2-carboxylic acid derivative and an aryl amine, in this case, 1-naphthylamine (B1663977).

The furan-2-carboxamide core is typically constructed via the amidation of 2-furoic acid or its activated derivatives. A common and effective laboratory method involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. One such method uses a coupling agent like 1,1'-Carbonyldiimidazole (CDI). In this process, 2-furoic acid is first treated with CDI in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction forms a highly reactive acylimidazole intermediate. Subsequent addition of the desired amine to this activated species results in the formation of the furan-2-carboxamide. nih.gov

Another widely used approach is the conversion of 2-furoic acid to its more reactive acyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting furan-2-carbonyl chloride can then be reacted with an amine to form the amide bond. mdpi.com This method is robust but may require careful handling due to the reactivity and potential hazards of the reagents.

More advanced and greener methods are also being developed. For instance, microwave-assisted synthesis has been shown to facilitate the reaction between 2-furoic acid and amines, often leading to shorter reaction times and improved yields under mild conditions. researchgate.net

| Method | Activating Agent/Precursor | Key Features | Reference(s) |

| Carboxylic Acid Coupling | 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, forms a reactive acylimidazole intermediate. | nih.gov |

| Acyl Chloride Formation | Thionyl Chloride / Oxalyl Chloride | Creates a highly reactive furan-2-carbonyl chloride precursor. | mdpi.com |

| Microwave-Assisted Synthesis | 2-Furoic Acid + Amine | Reduces reaction times and can improve yields under mild conditions. | researchgate.net |

Once the furan-2-carboxylic acid is activated, the N-1-naphthyl group is introduced through reaction with 1-naphthylamine. Following the activation with CDI, the dropwise addition of a solution containing 1-naphthylamine would lead to the formation of N-1-naphthyl-2-furamide. nih.govnih.gov This amidation step is a standard nucleophilic acyl substitution reaction.

An alternative strategy for forming N-aryl amides involves the reductive amidation of nitroarenes. A method utilizing iron dust as a reductant allows for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides in water. nih.gov In the context of synthesizing the target scaffold, this would involve reacting furan-2-carbonyl chloride with 1-nitronaphthalene (B515781) in the presence of iron. This approach is advantageous as it starts from readily available industrial chemicals and employs an inexpensive and environmentally benign metal reductant. nih.gov

| Amine Source | Furan (B31954) Precursor | Reaction Type | Key Features | Reference(s) |

| 1-Naphthylamine | Activated 2-Furoic Acid | Nucleophilic Acyl Substitution | A direct and common method for amide bond formation. | nih.gov, nih.gov |

| 1-Nitronaphthalene | Furan-2-carbonyl chloride | Reductive Amidation | Uses iron as a reductant; can be performed in water. | nih.gov |

Regioselective Bromination Techniques for the Furan Ring

With the N-1-naphthyl-2-furamide core assembled, the next critical step is the regioselective introduction of a bromine atom onto the furan ring. The electronic properties of the furan ring strongly direct electrophiles to the C5 position (the carbon atom adjacent to the oxygen and opposite the carboxamide group).

Furan is an electron-rich heterocycle that is highly susceptible to electrophilic aromatic substitution. wikipedia.org The oxygen atom in the ring donates electron density, activating the ring, particularly at the ortho (2- and 5-) positions. wikipedia.org Consequently, direct bromination of N-1-naphthyl-2-furamide is expected to occur selectively at the C5 position, which is the most nucleophilic site.

While elemental bromine can be used, its high reactivity can sometimes lead to over-bromination or the formation of undesirable byproducts. researchgate.net To achieve higher selectivity and yield, milder brominating agents are often preferred. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic and heterocyclic rings. scispace.com The reaction is typically carried out in a suitable solvent like carbon tetrachloride or acetonitrile. The use of NBS often results in cleaner reactions and simpler purification. Another selective method involves using a bromine-dioxane complex, which has been reported to give good yields for the direct bromination of furan itself. researchgate.net

An alternative to direct bromination of the final amide is to use a furan precursor that already contains the bromine atom. This strategy involves synthesizing 5-bromo-2-furoic acid first and then carrying out the amidation reaction with 1-naphthylamine as described in section 2.1. This approach can be advantageous if the direct bromination of N-1-naphthyl-2-furamide proves to be low-yielding or produces difficult-to-separate impurities. 2-Bromofuran, which can be prepared from the reaction of lithiated furan with elemental bromine, serves as a versatile starting material for such precursor-based syntheses. researchgate.net

Modern synthetic methods offer more sophisticated precursor-based routes. For example, copper-mediated nucleophilic radiobromination has been developed for aryl boron precursors. nih.gov This suggests a pathway where a precursor molecule, 5-(dihydroxyboryl)-N-(1-naphthyl)furan-2-carboxamide, could be synthesized and then subjected to a copper-catalyzed reaction with a bromide source to install the bromine atom with high efficiency and selectivity. nih.gov Another strategy involves the oxidative cycloaddition of brominated thiophenes with quinones to produce brominated anthraquinones, illustrating the utility of pre-halogenated building blocks in complex syntheses. mdpi.com

| Bromination Strategy | Description | Common Reagents | Advantages | Reference(s) |

| Direct Bromination | An electrophile is added to the pre-formed N-1-naphthyl-2-furamide. | N-Bromosuccinimide (NBS), Bromine-dioxane complex | Atom-economical, fewer synthetic steps. | researchgate.net, scispace.com, wikipedia.org |

| Precursor-Based | The amide is constructed from a furan building block that is already brominated. | 5-Bromo-2-furoic acid, 5-Borylated furan precursors | Can avoid issues with functional group compatibility during bromination. | researchgate.net, nih.gov |

Advanced Synthetic Protocols and Yield Optimization

Optimizing the synthesis of 5-Bromo-N-1-naphthyl-2-furamide involves maximizing the yield of each step while minimizing waste and reaction time. This is often achieved through the adoption of advanced synthetic protocols and careful selection of catalysts and reaction conditions.

For the amidation step, yields can be improved by using highly efficient coupling agents or by employing catalytic systems. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate amide formation from furoic acid, providing a tool for rapid reaction screening and optimization. researchgate.net For the bromination step, the choice of a selective reagent like NBS is crucial for preventing side reactions and maximizing the yield of the desired 5-bromo isomer. scispace.com

| Optimization Target | Protocol/Technique | Benefit | Reference(s) |

| Amide Formation | Microwave-Assisted Synthesis | Reduced reaction time, potentially higher yields. | researchgate.net |

| Amide Formation | Fe-mediated reductive amidation | Uses inexpensive reagents, can be run in water, good for large scale. | nih.gov |

| Ring Formation | Cobalt-catalyzed metalloradical cyclization | High regioselectivity and yield for constructing furan rings. | nih.gov |

| Bromination | Use of selective reagents (e.g., NBS) | Minimizes side products, improves selectivity and yield. | scispace.com |

| Bromination | Copper-mediated bromination of boron precursors | High efficiency and conversion, clean reaction profile. | nih.gov |

Derivatization and Analog Generation from this compound

Modification of the N-Aryl Substituent

One of the most direct methods for generating analogs of this compound involves replacing the 1-naphthyl group with other aryl or heteroaryl moieties. This is typically achieved by utilizing different primary amines during the initial amide bond formation with 5-bromo-2-furoyl chloride. This approach has led to the synthesis of a variety of analogs, showcasing the chemical tractability of the amide linkage.

Examples of such analogs include compounds where the naphthyl group is replaced by pyridinyl, pyridinylmethyl, or other substituted phenyl rings. sigmaaldrich.comchemicalbook.comchemicalbook.com For instance, the synthesis of 5-bromo-N-(2-pyridinyl)-2-furamide demonstrates the incorporation of a heterocyclic system, which can introduce new hydrogen bonding capabilities and alter the molecule's polarity and solubility. sigmaaldrich.com Similarly, the creation of 5-bromo-N-{2-[(1E)-N-hydroxyethanimidoyl]phenyl}-2-furamide introduces a more complex, functionalized phenyl group. chemicalbook.com

Further modifications can also be performed on the naphthyl ring itself, as seen in the related furohydrazide structure, 5-bromo-N'-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-furohydrazide. sigmaaldrich.com This highlights that the N-aryl portion can be further functionalized post-synthesis or by using pre-functionalized starting materials.

The table below summarizes a selection of synthesized analogs with modifications to the N-aryl substituent.

| Compound Name | Modification from Parent Compound | CAS Number |

| 5-bromo-N-(2-pyridinyl)-2-furamide sigmaaldrich.com | 1-naphthyl group replaced with a 2-pyridinyl group. | 202118-14-7 |

| 5-bromo-N-(2-pyridinylmethyl)-2-furamide chemicalbook.com | 1-naphthyl group replaced with a 2-pyridinylmethyl group. | 497247-81-1 |

| 5-bromo-N-{2-[(1E)-N-hydroxyethanimidoyl]phenyl}-2-furamide chemicalbook.com | 1-naphthyl group replaced with a 2-((E)-N-hydroxyacetimidoyl)phenyl group. | Not Available |

| 5-bromo-N'-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylene)-2-furohydrazide sigmaaldrich.com | Amide replaced by hydrazone; naphthyl ring substituted. | 880065-75-8 |

Functionalization at Other Positions of the Furan Ring

The bromine atom at the C5 position of the furan ring is a key functional handle for further derivatization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, thereby significantly expanding the chemical diversity of the scaffold.

While direct studies on this compound are limited, analogous transformations on similar bromo-heterocyclic systems are well-documented. For example, research on 5-bromo-N-alkylthiophene-2-sulfonamides has successfully demonstrated the use of the Suzuki-Miyaura cross-coupling reaction to introduce various aryl boronic acids at the bromo-position. nih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a suitable solvent system. nih.gov

Applying this methodology to this compound would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst. This would result in the substitution of the bromine atom with the organic group from the boron reagent, yielding novel C5-functionalized N-1-naphthyl-2-furamides. This strategy is a powerful tool for fine-tuning the electronic and steric properties of the molecule.

The table below illustrates hypothetical products that could be generated from such a Suzuki-Miyaura coupling reaction, based on established methodologies.

| Reactant (Boronic Acid) | Hypothetical Product Name | Resulting C5-Substituent |

| Phenylboronic acid | 5-Phenyl-N-1-naphthyl-2-furamide | Phenyl |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-1-naphthyl-2-furamide | 4-Methylphenyl (p-tolyl) |

| 3-Thienylboronic acid | 5-(3-Thienyl)-N-1-naphthyl-2-furamide | 3-Thienyl |

| Vinylboronic acid | 5-Vinyl-N-1-naphthyl-2-furamide | Vinyl |

There is less information available regarding the functionalization at the C3 and C4 positions of the furan ring. These positions are generally less reactive than the C5 position, especially when a halogen is present at C5, making the bromo-substituent the primary site for synthetic elaboration.

Structure Activity Relationship Sar Studies for 5 Bromo N 1 Naphthyl 2 Furamide and Its Analogues

Impact of the 5-Bromo Substituent on Biological Efficacy

The presence of a bromine atom at the 5-position of the furan (B31954) ring is a key feature of the lead compound. Halogen substituents are known to significantly modulate the physicochemical properties and biological activity of drug candidates. In the context of furan-2-carboxamides, the introduction of a bromo group can enhance activity.

Research on related 5-bromofuran-2-carboxamide derivatives has highlighted the importance of this substituent. For instance, studies on a series of furan-2-carboxamides and their 5-bromo analogues have been conducted to evaluate their antimicrobial properties. researchgate.net While detailed SAR data for a broad range of these compounds is still emerging, the inclusion of the 5-bromo moiety is a common strategy in the design of bioactive furan derivatives. The high reactivity of the furan ring is tempered by the presence of substituents, and the 5-position is a primary site for electrophilic substitution. ijabbr.com The introduction of a bromine atom at this position can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, all of which are critical for its biological profile.

| Compound/Analogue | Key Structural Feature | Implication for Biological Efficacy |

| 5-Bromo-N-1-naphthyl-2-furamide | 5-Bromo substituent on the furan ring | May enhance lipophilicity and target interaction. |

| N-(4-bromophenyl)furan-2-carboxamide | Bromo substituent on the phenyl ring | Shows significant antibacterial activity. mdpi.comnih.gov |

| General 5-bromofuran-2-carboxamides | 5-Bromo substituent | Often included in the design of bioactive furan derivatives. researchgate.net |

Contribution of the N-1-Naphthyl System to Molecular Recognition

The N-1-naphthyl group is a bulky, lipophilic moiety that plays a crucial role in the molecular recognition of this compound by its biological targets. This bicyclic aromatic system can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are fundamental for ligand-receptor binding.

The orientation of the naphthyl group relative to the furan-2-carboxamide core is also a determining factor in the molecule's biological activity. The linkage to the 1-position of the naphthalene (B1677914) ring dictates a specific spatial arrangement of the molecule, which will be a key determinant of its ability to interact with a biological target.

| Structural Feature | Type of Interaction | Potential Impact on Molecular Recognition |

| N-1-Naphthyl Group | Hydrophobic Interactions | Enhances binding to non-polar pockets in target proteins. |

| N-1-Naphthyl Group | π-π Stacking | Can interact with aromatic amino acid residues in the binding site. |

| Rigid Bicyclic System | Conformational Rigidity | Reduces the entropic penalty of binding, potentially increasing affinity. |

Influence of Substituent Variations on the Furan-2-carboxamide Core

The furan-2-carboxamide core serves as the central scaffold of the molecule, linking the 5-bromo-furan and the N-1-naphthyl moieties. Variations in the substituents on this core can have a profound impact on the compound's biological activity. The amide bond itself is a critical functional group, capable of forming hydrogen bonds with biological targets. researchgate.net

Studies on a diverse range of furan-2-carboxamide derivatives have shown that modifications to the amide substituent can drastically alter biological efficacy. For example, in a study on the antibiofilm activity of furan-2-carboxamides, different linkers and substituents attached to the carboxamide nitrogen led to a wide range of activities. nih.gov This highlights the sensitivity of the biological response to the nature of the group attached to the amide.

Furthermore, research into other furan-2-carboxamide derivatives has demonstrated that this scaffold is a versatile platform for generating compounds with various biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com The specific substitution pattern is key to directing the compound towards a particular biological target and achieving a desired effect.

| Furan-2-carboxamide Analogue Series | Biological Activity Investigated | Key Finding |

| Carbohydrazides and Triazoles | Antibiofilm | Showed significant antibiofilm activity. nih.gov |

| 2,4-dinitrophenylhydrazones | Antimicrobial | Active against E. Coli. researchgate.net |

| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | Showed significant activity against various cancer cell lines and microbial strains. mdpi.com |

Physicochemical Descriptors and Their Correlation with Activity

The biological activity of this compound is intrinsically linked to its physicochemical properties. Descriptors such as lipophilicity (logP), molecular weight, and polar surface area play a critical role in the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to reach and interact with its biological target.

The 5-bromo substituent and the N-1-naphthyl group both contribute significantly to the lipophilicity of the molecule. A higher logP value generally correlates with increased membrane permeability but can also lead to issues with solubility and non-specific binding. Therefore, a balance of these properties is crucial for optimal biological efficacy.

| Physicochemical Descriptor | Contribution from Molecular Fragments | Correlation with Activity |

| Lipophilicity (logP) | High contribution from 5-bromo and N-1-naphthyl groups | Influences membrane permeability and target binding. |

| Molecular Weight | Increased by the bromo and naphthyl substituents | Must be within an optimal range for drug-likeness. |

| Polar Surface Area | Primarily from the carboxamide group | Affects solubility and hydrogen bonding capacity. |

Biological Activity Profiling and Preclinical Mechanistic Investigations in Vitro and Non Human Models

Investigation of Other Potential Biological Targets and Pathways

Enzyme Kinase Inhibition Profiling (e.g., GSK-3, ROCK, JAK)

No studies were found that profiled the inhibitory activity of 5-Bromo-N-1-naphthyl-2-furamide against glycogen (B147801) synthase kinase-3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), or Janus kinase (JAK). Therefore, no data on its potency or selectivity as a kinase inhibitor can be provided.

Interaction with Host-Parasite Systems (e.g., malaria heme detoxification pathways in vitro)

There is no available research on the effects of this compound on host-parasite systems. Specifically, no in vitro studies have been published that investigate its potential to interfere with the heme detoxification pathway in the malaria parasite, a critical process for parasite survival.

Computational Chemistry and Molecular Modeling for 5 Bromo N 1 Naphthyl 2 Furamide

Pharmacophore Modeling and Lead Optimization through In Silico ApproachesThere is no available research detailing the development of pharmacophore models based on 5-Bromo-N-1-naphthyl-2-furamide or its use in in silico lead optimization studies.

Future Research Horizons for this compound and its Derivatives

The chemical scaffold of this compound presents a compelling starting point for the development of novel therapeutic agents. While direct research on this specific compound is nascent, the broader family of furan-containing molecules has demonstrated significant biological activities. researchgate.netorientjchem.orgsemanticscholar.org The future of research into this compound and its derivatives is poised to build upon these foundations, leveraging cutting-edge methodologies to unlock its full therapeutic potential. This article outlines key future perspectives and research directions for the exploration and development of this promising class of compounds.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N-1-naphthyl-2-furamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a furan precursor followed by coupling with a naphthylamine derivative. Key steps include:

Bromination : Introduce bromine at the 5-position of the furan ring using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DCM or THF .

Amidation : Couple the brominated furan with 1-naphthylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous THF, requiring inert atmospheres to prevent hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. Critical Factors :

- Temperature : Higher bromination temperatures (>30°C) may lead to side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves amidation efficiency .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DCM, 0°C, 2h | 85–90 |

| Amidation | EDC, HOBt, THF, RT, 12h | 70–75 |

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C5, naphthyl group at N1). Aromatic protons appear as doublets in δ 7.2–8.5 ppm .

- FTIR : Stretch frequencies for amide C=O (~1650 cm) and furan C-O (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 315.02) .

- Elemental Analysis : Confirms C, H, N, Br composition within ±0.3% theoretical values .

Q. What preliminary biological activities have been reported for similar naphthyl-furan derivatives?

Methodological Answer: Naphthyl-furan analogs exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution assays .

- Mechanistic Insight : Disruption of bacterial membrane integrity, validated via fluorescent dye leakage assays .

- Cytotoxicity Screening : IC > 50 µM in mammalian cell lines (e.g., HEK293) suggests selective toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study:

- Docking Studies : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Table 2 : Computed Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.6 |

| Band Gap (∆E) | 4.2 |

Q. How do crystallographic studies resolve structural ambiguities in brominated furan derivatives?

Methodological Answer:

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., nutrient media pH, incubation time) across studies. For example, S. aureus MIC values vary with agar vs. broth methods .

- Statistical Validation : Apply ANOVA/Tukey tests to replicate experiments (n ≥ 3) and identify outliers.

- Structural Nuances : Minor substituent changes (e.g., methyl vs. methoxy groups) alter logP values, impacting membrane permeability .

Q. What strategies optimize regioselectivity in bromination reactions for furan derivatives?

Methodological Answer:

- Directing Groups : Use electron-donating groups (e.g., -OCH) to direct bromine to the para position .

- Catalytic Systems : Pd(OAc)/ligand systems enable C-H activation for selective C5 bromination .

- Kinetic Control : Low-temperature (-10°C) reactions favor mono-brominated products over di-substituted byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.